Dimethyl 3,3'-dithiodipropionate
Overview
Description
Dimethyl 3,3’-dithiodipropionate is an organosulfur compound characterized by its distinctive structure, featuring two methyl groups and two sulfur atoms arranged in a cyclic pattern. This colorless, crystalline solid possesses a faint odor and exhibits solubility in water, alcohol, and ether .
Preparation Methods
Dimethyl 3,3’-dithiodipropionate can be synthesized through various methods. One common synthetic route involves the esterification of 3,3’-dithiodipropionic acid with methanol in the presence of a strong acid catalyst . The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Dimethyl 3,3’-dithiodipropionate undergoes several types of chemical reactions, including:
Scientific Research Applications
Dimethyl 3,3’-dithiodipropionate has a wide range of applications in scientific research:
Organic Synthesis: It serves as a reagent in the synthesis of various organosulfur compounds, including dimethylthiosulfate and dimethylthiophosphate.
Catalysis: The compound is used as a catalyst in catalytic hydrogenation reactions and polymer production.
Polymer Chemistry: It plays a role in the modification of polymer properties, allowing for the creation of materials with improved performance characteristics.
Biological Research: It is utilized in the development of drug nanocarriers and hydrogels for biomedical applications.
Mechanism of Action
The precise mechanism of action of dimethyl 3,3’-dithiodipropionate remains elusive. it is hypothesized that the sulfur atoms within the compound function as electron-withdrawing groups, leading to the formation of a resonance-stabilized carbanion—a negatively charged carbon-containing molecule . This carbanion subsequently partakes in reactions with other molecules, ultimately resulting in the formation of novel compounds .
Comparison with Similar Compounds
Dimethyl 3,3’-dithiodipropionate can be compared with other similar compounds, such as:
3,3’-Thiodipropionic acid dimethyl ester: Similar in structure but with a single sulfur atom.
Dimethyl 3,3’-dithiopropionimidate dihydrochloride: Contains imidoester groups and is used as a crosslinker.
3,3’-Dithiodipropionic acid di (N-hydroxysuccinimide ester): Used in bioconjugation and crosslinking applications.
Dimethyl 3,3’-dithiodipropionate is unique due to its dual sulfur atoms, which confer distinct reactivity and applications in various fields .
Properties
IUPAC Name |
methyl 3-[(3-methoxy-3-oxopropyl)disulfanyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S2/c1-11-7(9)3-5-13-14-6-4-8(10)12-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZKBWPMEPEYFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSSCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065889 | |
Record name | Dimethyl 3,3'-dithiodipropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15441-06-2 | |
Record name | Dimethyl 3,3′-dithiobis[propanoate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15441-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl 3,3'-dithiodipropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015441062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 3,3'-dithiobis-, dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl 3,3'-dithiodipropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 3,3'-dithiobispropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.850 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYL 3,3'-DITHIODIPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QAA9FP5YND | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the disulfide bond in Dimethyl 3,3'-dithiodipropionate contribute to self-healing properties in epoxy resins?
A1: this compound acts as a novel curing agent for epoxy resins. When incorporated into the resin structure, the disulfide bonds introduce dynamic covalent crosslinks within the polymer network []. These dynamic bonds can break and reform under mild conditions (e.g., 60°C for 6 hours), enabling the material to "heal" cracks and restore its mechanical properties []. This self-healing ability is attributed to the movement of flexible polymer segments enabled by the disulfide bonds and hydrogen bonding interactions within the crosslinked network [].
Q2: What is the impact of varying the molar ratio of this compound and Polyether Amine (PEA) on the final properties of the cured epoxy resin?
A2: The molar ratio between this compound and PEA during the curing process significantly influences the mechanical properties and self-healing efficiency of the resulting epoxy resin []. Studies show that a 2:1 molar ratio of PEA to this compound yields a cured resin with exceptional ultimate elongation (795%) and a remarkably high healing efficiency of 98% []. This highlights the importance of optimizing the ratio to achieve desired material properties.
Q3: Beyond self-healing coatings, are there other potential applications for this compound based on its chemical structure?
A3: The presence of the disulfide bond in this compound opens up possibilities beyond self-healing materials. Research indicates its potential use as a precursor for generating methyl acrylate under basic conditions []. This in situ generation of methyl acrylate can be further utilized in various applications, such as N-alkylation of heterocycles, highlighting its versatility as a chemical reagent [].
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